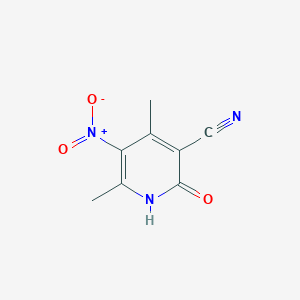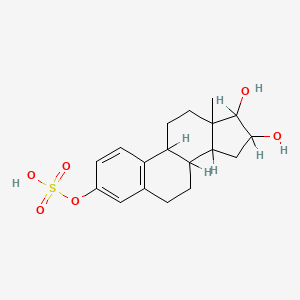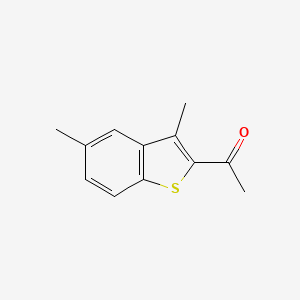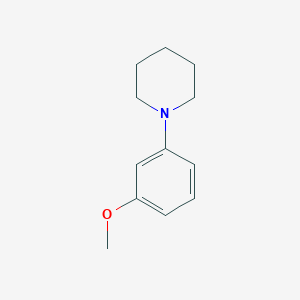![molecular formula C16H17NO4S B1606008 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropansäure CAS No. 34635-34-2](/img/structure/B1606008.png)
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropansäure
Übersicht
Beschreibung
“2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour . The slurry was then warmed to room temperature and allowed to stir for 4 hours .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, Fourier Transform infrared (FT-IR) was used to confirm the structure of a synthesized compound . In another study, the fitting pattern of a similar compound illustrated H-bonding interactions with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to some extent. For example, the melting point range of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was determined to be 105-107 oC .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit der Sulfonyl-Aminogruppe, wie z. B. 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropansäure, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben sich als potenziell wirksam gegen Bakterienstämme wie MRSA, E. coli, K. pneumoniae, P. aeruginosa und A. baumannii erwiesen. Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt .
Entzündungshemmende Aktivität
Diese Verbindungen wurden auch auf ihre entzündungshemmenden Aktivitäten getestet. Sie zeigen eine selektive Hemmung des COX-2-Enzyms, das ein häufiges Ziel für nichtsteroidale Antirheumatika (NSAR) ist. Diese selektive Hemmung kann potenziell Entzündungen reduzieren, ohne die Magen-Darm-Nebenwirkungen, die mit nicht-selektiven NSAR verbunden sind .
COX-Hemm-Aktivität
Die COX-Hemm-Aktivität dieser Verbindungen ist bedeutsam, da sie einen Weg zur Linderung von Schmerzen und Fieber bietet. Die Sulfonyl-Amino-Derivate haben sich als gute COX-Hemm-Aktivität gezeigt, was für die Entwicklung neuer Schmerzmittel von Vorteil sein könnte .
Kardiovaskuläre Sicherheit
Die kardiovaskuläre Sicherheit von Arzneimitteln ist ein wichtiger Aspekt der pharmazeutischen Entwicklung. Verbindungen wie this compound wurden auf ihr Potenzial untersucht, kardiovaskuläre Nebenwirkungen zu reduzieren, die mit selektiven COX-2-Hemmern verbunden sind. Dies wird erreicht, indem eine Stickstoffmonoxid (NO)-Donorgruppe an die Verbindung angehängt wird, die eine vasodilatorische Aktivität zeigen und die Thrombozytenaggregation hemmen kann .
Molekularmodellierungsstudien
Molekularmodellierungsstudien wurden mit diesen Verbindungen durchgeführt, um ihre Wechselwirkung mit dem COX-2-aktiven Zentrum zu verstehen. Solche Studien sind entscheidend für das Drug Design und können helfen, die Wirksamkeit der Verbindungen vorherzusagen, bevor sie synthetisiert und in vitro getestet werden .
Entwicklung von dualen antimikrobiellen/entzündungshemmenden Wirkstoffen
Es gibt kontinuierliche Anstrengungen, Monotherapien zu entwickeln, die sowohl als antimikrobielle als auch als entzündungshemmende Wirkstoffe wirken können. Diese duale Aktivität kann Behandlungsschemata vereinfachen und potenziell Nebenwirkungen reduzieren. Die Sulfonyl-Amino-Derivate werden für diesen Zweck untersucht, mit dem Ziel, sicherere und effektivere Behandlungen für Erkrankungen zu schaffen, die mit mikrobiellen Infektionen und Entzündungen verbunden sind .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine given its antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards could provide valuable insights.
Wirkmechanismus
Target of Action
The primary target of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
It is known to induce the ubiquitination and proteasomal degradation of β-catenin . This interaction results in changes in the cellular levels of β-catenin, a protein that plays a key role in the Wnt signaling pathway .
Biochemical Pathways
The compound affects the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation. By inducing the degradation of β-catenin, the compound disrupts the normal functioning of the Wnt signaling pathway, which can have downstream effects on cell growth and development .
Pharmacokinetics
It is known that the compound has a high probability of human intestinal absorption .
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures . This selective inhibition of cell proliferation suggests that the compound could have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling .
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34635-34-2, 13505-32-3 | |
| Record name | NSC 88484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034635342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13505-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















